molecular formula C21H14ClN3O2 B12891854 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide CAS No. 858118-96-4

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide

Cat. No.: B12891854
CAS No.: 858118-96-4
M. Wt: 375.8 g/mol
InChI Key: YHYFXJIHKSLEFY-UHFFFAOYSA-N
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Description

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a pyrrolo[2,3-b]pyridine core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzoyl chloride with a pyrrolo[2,3-b]pyridine derivative, followed by the introduction of the benzamide group through amide bond formation. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)pyridine: Shares the chlorobenzoyl group but lacks the pyrrolo[2,3-b]pyridine core.

    4-(4-Chlorobenzoyl)benzoic acid: Contains the chlorobenzoyl group and a benzoic acid moiety.

Uniqueness

4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

CAS No.

858118-96-4

Molecular Formula

C21H14ClN3O2

Molecular Weight

375.8 g/mol

IUPAC Name

4-[3-(4-chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide

InChI

InChI=1S/C21H14ClN3O2/c22-15-7-5-13(6-8-15)19(26)17-11-25-21-18(17)16(9-10-24-21)12-1-3-14(4-2-12)20(23)27/h1-11H,(H2,23,27)(H,24,25)

InChI Key

YHYFXJIHKSLEFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=CNC3=NC=C2)C(=O)C4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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